molecular formula C8H10Cl2N2 B1367501 2-(4-Chlorophenyl)ethanimidamide hydrochloride CAS No. 55154-90-0

2-(4-Chlorophenyl)ethanimidamide hydrochloride

Cat. No. B1367501
CAS RN: 55154-90-0
M. Wt: 205.08 g/mol
InChI Key: JVWYWIOGQGTDGZ-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)ethanimidamide hydrochloride” is a compound with the CAS Number 55154-90-0 . It has a molecular weight of 205.09 g/mol . This compound has been studied for various properties, including its synthesis, molecular structure, and potential applications in chemistry.


Synthesis Analysis

Dehghanpour et al. (2010) studied the synthesis and characterization of related complexes involving similar structures, focusing on spectroscopic and electrochemical properties. Li et al. (2012) explored the synthesis of related hydrochloride compounds under ultrasound irradiation, demonstrating improved synthesis conditions and higher yields.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN2.ClH/c9-7-3-1-6 (2-4-7)5-8 (10)11;/h1-5H,10-11H2;1H . Zhang et al. (2007) described the molecular structure of a similar compound, focusing on hydrogen-bonded chains and framework. Adole et al. (2020) provided insights into the electronic properties and chemical reactivity of related compounds through detailed analysis of bond lengths and angles.


Chemical Reactions Analysis

Jeffers et al. (1989) investigated hydrolysis rate constants for various chlorinated compounds, providing insight into their reactivity in different conditions. Moskvina et al. (2015) studied the condensation reactions of related chlorophenyl compounds, yielding insights into their chemical behavior.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chlorophenyl)ethanimidamide hydrochloride” include its molecular weight of 205.09 g/mol . Leban et al. (1997) explored the physical properties of a similar compound, focusing on intramolecular interactions and bond lengths. Parveen et al. (2019) conducted a synthesis and spectral analysis of a related chlorophenyl compound, correlating its quantum chemical properties with experimental results.

Safety And Hazards

The safety information for this compound indicates that it is combustible and acutely toxic . It is classified as a toxic compound that can cause chronic effects .

properties

IUPAC Name

2-(4-chlorophenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWYWIOGQGTDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540581
Record name (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)ethanimidamide hydrochloride

CAS RN

55154-90-0
Record name (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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